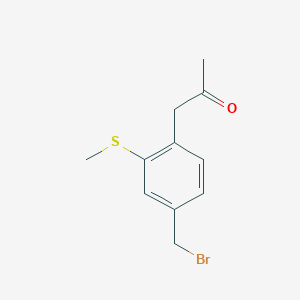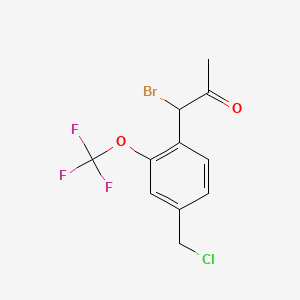
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the phenyl ring.
Ketone Formation: The formation of the propan-2-one moiety through oxidation or other suitable reactions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one involves its reactivity with various molecular targets. The presence of halogen atoms and the ketone group allows it to interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-chloropropane: Used in the preparation of active pharmaceutical ingredients and as a phase separation reagent.
1-Bromo-2-chloropropane: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen and trifluoromethoxy groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H9BrClF3O2 |
|---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-bromo-1-[4-(chloromethyl)-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(17)10(12)8-3-2-7(5-13)4-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
KAKJKIBCVWMKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CCl)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




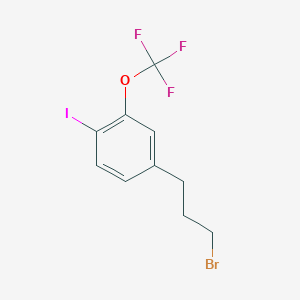
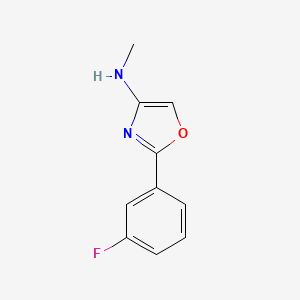
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)


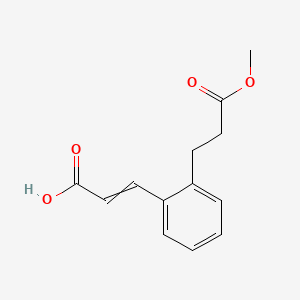
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
